![molecular formula C17H14N2OS B5850308 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)
1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound, also known as PTE, has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone has been studied for its potential applications in the field of medicine. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the formation of advanced glycation end products (AGEs) that are associated with aging and age-related diseases.
Mecanismo De Acción
The mechanism of action of 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone is not fully understood. However, it has been suggested that 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone may inhibit the activity of enzymes involved in cancer cell growth and inflammation. 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone may also act as an antioxidant and inhibit the formation of AGEs.
Biochemical and Physiological Effects:
Studies have shown that 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone has biochemical and physiological effects on cancer cells, inflammation, and AGE formation. 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone has been shown to inhibit the growth of cancer cells in vitro and to reduce inflammation in animal models. 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone has also been shown to inhibit the formation of AGEs that are associated with aging and age-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone in lab experiments include its potential anticancer and anti-inflammatory properties, as well as its ability to inhibit AGE formation. However, the limitations of using 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone include further exploration of its mechanism of action, potential applications in the field of medicine, and potential side effects. Additional research is also needed to determine the optimal dosage and administration of 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone for therapeutic use.
Métodos De Síntesis
The synthesis of 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-chloroacetophenone in the presence of a base such as sodium hydroxide. The product is then purified by recrystallization to obtain a white crystalline solid with a melting point of 143-145°C.
Propiedades
IUPAC Name |
1-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12(20)13-7-9-15(10-8-13)18-17-19-16(11-21-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIWEDVRTXSWDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

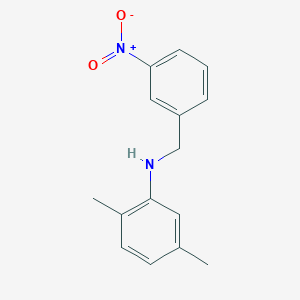
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
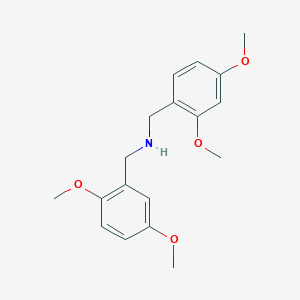
![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)
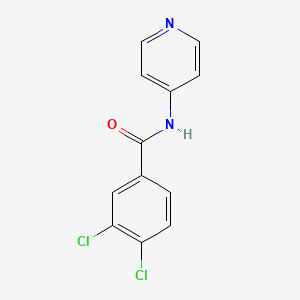
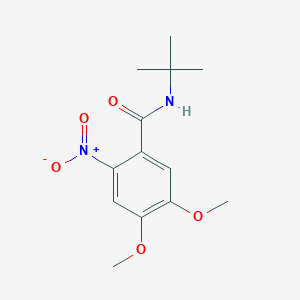
![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)
![N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5850277.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)
![4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5850311.png)
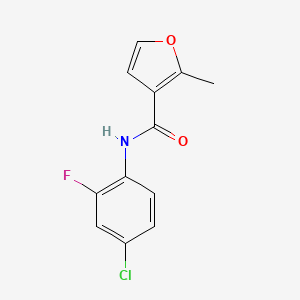
![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)